1-(3-bromopropyl)-4-nitro-1H-indole
Overview
Description
1-(3-Bromopropyl)-4-nitro-1H-indole (BPIN) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound found in many naturally occurring products, including plant pigments and alkaloids. BPIN has been used in various studies to investigate the biological properties of indole derivatives, as well as their potential applications in medicine and biotechnology.
Scientific Research Applications
Structural Studies
- The structural properties of 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, have been analyzed. These compounds exhibit nitro groups rotated out of the plane of the indole backbone, and the propyl subunits adopt a synclinal-synclinal conformation along internal carbons (Garcia, Billodeaux, & Fronczek, 1999).
Synthetic Chemistry
Research has developed a catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water. This method is significant for structural elaboration, utilizing bromo functionality for Suzuki coupling reactions, leading to moderate to good yields of desired coupling compounds (Malhotra et al., 2013).
Palladium-catalyzed reactions, including those involving substituted indole nuclei, have been extensively studied. These reactions are important for synthesizing biologically active compounds and have influenced organic synthesis profoundly (Cacchi & Fabrizi, 2005).
Organic Nanoparticles
- The synthesis and characterization of fluorescent organic nanoparticles of 3-styrylindoles, related to the compound of interest, have been investigated. These nanoparticles, formed in spherical shapes with diameters of about 20-30 nm, show changes in fluorescence spectra compared to isolated molecules in solution (Singh & Ansari, 2017).
Chemical Synthesis and Reactions
Various studies have explored nucleophilic addition reactions with indole compounds to create 3-substituted-2-nitroindoles, showcasing diverse synthetic possibilities (Pelkey, Barden, & Gribble, 1999).
There's ongoing research on asymmetric Friedel–Crafts alkylation of indoles with bromo-nitrostyrenes, leading to chiral indole-containing products that can be transformed into various useful intermediates (Huang et al., 2016).
Molecular Studies
- Studies on the synthesis, crystal structures, and molecular orbital calculations of new derivatives of 1-(phenylsulfonyl)indole have provided valuable insights into the structural characteristics of these compounds (Mannes et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as n-isoindoline-1,3-diones, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It’s plausible that the bromopropyl group may undergo nucleophilic substitution reactions, given the electrophilic nature of the bromine atom .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, influencing their downstream effects .
Pharmacokinetics
The bromopropyl group in the compound may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that 1-(3-bromopropyl)-4-nitro-1h-indole may also exhibit a range of effects .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action .
properties
IUPAC Name |
1-(3-bromopropyl)-4-nitroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-6-2-7-13-8-5-9-10(13)3-1-4-11(9)14(15)16/h1,3-5,8H,2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDCKVKBNQFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCBr)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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